Product packaging for 2-[(2-methoxyethoxy)methyl]morpholine(Cat. No.:CAS No. 1339129-65-5)

2-[(2-methoxyethoxy)methyl]morpholine

Cat. No.: B2452811
CAS No.: 1339129-65-5
M. Wt: 175.228
InChI Key: QYWXSKQVJSCVGG-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethoxy)methyl]morpholine is a morpholine-based building block of interest in organic synthesis and medicinal chemistry. Its structure, featuring a morpholine ring and a polyether chain, suggests potential utility as a versatile intermediate or a ligand in catalytic systems. The morpholine ring is a common pharmacophore found in molecules with diverse biological activities, and the (2-methoxyethoxy)methyl group can serve as a modifiable side chain or influence the compound's solubility properties . Researchers can employ this compound in the development of novel chemical entities, particularly in constructing complex molecules for pharmaceutical and agrochemical research. As with all compounds of this nature, it may also be investigated for its potential as a solvent or corrosion inhibitor in specialized industrial processes, similar to other morpholine derivatives . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle the compound with appropriate personal protective equipment and adhere to all relevant safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO3 B2452811 2-[(2-methoxyethoxy)methyl]morpholine CAS No. 1339129-65-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyethoxymethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-10-4-5-11-7-8-6-9-2-3-12-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWXSKQVJSCVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1CNCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 2 Substituted Morpholine Derivatives

Strategic Approaches for the Construction of the 2-Substituted Morpholine (B109124) Ring System

Advanced Cycloetherification and Intramolecular Cyclization Protocols for Morpholine Formation

Intramolecular cycloetherification represents a powerful and direct approach to the morpholine ring system. These reactions typically involve the formation of a carbon-oxygen bond to close the six-membered ring. A common strategy involves the use of a suitably substituted amino alcohol precursor. For instance, N-substituted diethanolamine (B148213) derivatives can undergo dehydration to yield the corresponding morpholine. While effective, this method often requires harsh conditions and can lead to side products.

More advanced protocols utilize transition metal catalysis to facilitate the intramolecular hydroalkoxylation of unsaturated amino alcohols. For example, palladium or gold catalysts can activate an olefinic or acetylenic moiety within an amino alcohol substrate, allowing for a mild and highly regioselective cyclization to form the morpholine ring. These methods offer greater control over the reaction conditions and are often compatible with a wider range of functional groups.

Another sophisticated approach involves the intramolecular cyclization of haloalkoxy amines. This method proceeds via an initial SN2 ring-opening of an activated aziridine (B145994) with a haloalcohol, followed by a base-mediated intramolecular cyclization of the resulting intermediate to furnish the 2-substituted morpholine. This strategy allows for the stereospecific construction of the morpholine ring, with the stereochemistry of the final product being dictated by the stereochemistry of the starting aziridine.

Cyclization Strategy Key Features Typical Reagents/Catalysts
Dehydration of DiethanolaminesDirect but often harsh conditionsStrong acids (e.g., H₂SO₄)
Intramolecular HydroalkoxylationMild conditions, high regioselectivityPd, Au, or other transition metal catalysts
Cyclization of Haloalkoxy AminesStereospecific, good for chiral synthesisLewis acids, base

Nuance in Nucleophilic Substitution Reactions Applied to Morpholine Ring Synthesis

Nucleophilic substitution reactions are a cornerstone of morpholine synthesis. A classic and widely employed method is the reaction of a dihaloethane with an amino alcohol. For instance, the reaction of 2-(alkylamino)ethanol with 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909) under basic conditions can yield the corresponding N-alkylmorpholine. However, this approach can suffer from a lack of regioselectivity and the formation of polymeric byproducts.

A more refined strategy involves the use of dielectrophiles with differentiated reactivity. For example, reacting an amino alcohol with a reagent containing two different leaving groups can allow for a more controlled, stepwise formation of the morpholine ring.

The Williamson ether synthesis, a classic SN2 reaction, can also be adapted for intramolecular cyclization to form the morpholine ring. A precursor containing both a hydroxyl group and a good leaving group (such as a tosylate or mesylate) separated by the appropriate number of atoms can undergo intramolecular cyclization upon treatment with a base to yield the morpholine. The efficiency of this reaction is highly dependent on the conformation of the substrate and the absence of competing elimination reactions.

Nucleophilic Substitution Approach Substrates Key Considerations
Dihaloethane and Amino Alcohol1,2-dihaloethane, amino alcoholRegioselectivity, potential for polymerization
Dielectrophiles with Differentiated ReactivitySubstrates with two different leaving groupsControlled, stepwise ring formation
Intramolecular Williamson Ether SynthesisPrecursor with hydroxyl and leaving groupConformation, competing elimination reactions

Ring-Opening and Rearrangement Pathways for Morpholine Synthesis

Ring-opening reactions of small, strained heterocycles provide an elegant entry into the morpholine ring system. The reaction of epoxides with amino alcohols is a well-established method. For instance, the reaction of ethylene (B1197577) oxide with a 2-aminoalkanol can directly lead to the corresponding 2-substituted morpholine. This approach is often highly regioselective, with the nucleophilic attack of the amine occurring at the less hindered carbon of the epoxide.

Similarly, the ring-opening of activated aziridines with alcohols, followed by intramolecular cyclization, is a versatile strategy. Lewis acids are often employed to activate the aziridine ring towards nucleophilic attack. This methodology allows for the synthesis of a wide variety of substituted morpholines with good control over stereochemistry.

Rearrangement reactions, although less common, can also be employed for morpholine synthesis. For example, certain substituted tetrahydro-1,3-oxazines can undergo rearrangement under specific conditions to yield the thermodynamically more stable morpholine ring system.

Precision Installation and Functionalization of the (2-Methoxyethoxy)methyl Moiety

The synthesis of 2-[(2-methoxyethoxy)methyl]morpholine requires not only the construction of the morpholine core but also the precise installation of the specific side chain at the C2 position. This can be achieved either by incorporating the side chain into one of the starting materials for the ring-forming reaction or by functionalizing a pre-formed morpholine intermediate.

Regioselective Etherification and Alkylation Methodologies for Side Chain Incorporation

A highly convergent and efficient strategy for the synthesis of this compound involves the regioselective etherification of a 2-(hydroxymethyl)morpholine precursor. This precursor can be synthesized through various methods, including the reduction of a morpholine-2-carboxylic acid derivative or through ring-opening reactions of suitable epoxides.

With 2-(hydroxymethyl)morpholine in hand, the (2-methoxyethoxy)methyl group can be introduced via a Williamson ether synthesis. wikipedia.orggold-chemistry.orgmasterorganicchemistry.comlibretexts.org This involves the deprotonation of the primary alcohol of 2-(hydroxymethyl)morpholine with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with a suitable electrophile, such as 2-methoxyethoxymethyl chloride (MEM-Cl), to form the desired ether linkage. The use of an N-protected 2-(hydroxymethyl)morpholine, for instance with a tert-butyloxycarbonyl (Boc) group, is often advantageous to prevent side reactions at the nitrogen atom. mdpi.com

Reagent Base Solvent Key Features
2-Methoxyethoxymethyl chloride (MEM-Cl)Sodium hydride (NaH)Tetrahydrofuran (THF), Dimethylformamide (DMF)Efficient, high-yielding, requires anhydrous conditions
2-Methoxyethoxymethyl bromide (MEM-Br)Potassium tert-butoxide (t-BuOK)Tetrahydrofuran (THF)Alternative electrophile, similar reactivity to MEM-Cl

Development of Methodologies for Introducing Complex Alkoxyalkyl Substituents

The introduction of more complex alkoxyalkyl substituents, such as the (2-methoxyethoxy)methyl group, has been facilitated by the development of specialized alkylating agents and protecting group strategies. The 2-methoxyethoxymethyl (MEM) group is a well-known protecting group for alcohols, and the reagents used for its introduction are commercially available. total-synthesis.comwikipedia.org

The synthesis of the required electrophile, 2-methoxyethoxymethyl chloride (MEM-Cl), is typically achieved by reacting 2-methoxyethanol (B45455) with formaldehyde (B43269) and hydrogen chloride. The availability of such reagents simplifies the process of introducing the desired side chain.

Furthermore, advancements in catalysis have led to milder methods for etherification. For example, silver(I) oxide can be used to promote the Williamson ether synthesis under neutral conditions, which can be beneficial for sensitive substrates. While not explicitly documented for this specific transformation, such methods could potentially be adapted for the synthesis of this compound.

Enantioselective Synthesis and Stereochemical Control in Chiral 2-Substituted Morpholines

The synthesis of chiral 2-substituted morpholines, where the stereocenter is adjacent to the ring oxygen, requires precise control over stereochemistry. Methodologies to achieve this can be broadly categorized by the stage at which the stereocenter is formed: before, during, or after the cyclization of the morpholine ring. nih.govresearchgate.net While traditional methods often rely on stoichiometric chiral starting materials, recent advancements have focused on more efficient catalytic asymmetric approaches. rsc.orgsemanticscholar.org

Organocatalytic and Transition-Metal Catalyzed Asymmetric Morpholine Synthesis

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to generating chiral morpholines. rsc.org Both organocatalysis and transition-metal catalysis have proven to be powerful tools in this domain.

Transition-Metal Catalysis: One of the most potent methods for creating chiral molecules is the transition-metal-catalyzed asymmetric hydrogenation. nih.gov A significant breakthrough in this area is the asymmetric hydrogenation of 2-substituted dehydromorpholines catalyzed by a rhodium complex with a large-bite-angle bisphosphine ligand, such as the SKP-Rh complex. nih.govsemanticscholar.org This "after cyclization" strategy allows for the synthesis of a wide array of 2-substituted chiral morpholines in quantitative yields and with outstanding enantioselectivities, often reaching up to 99% enantiomeric excess (ee). nih.govrsc.orgsemanticscholar.org The reaction demonstrates broad substrate scope, accommodating various substituents on the morpholine ring. researchgate.net For instance, substrates with electron-withdrawing groups like trifluoromethyl and electron-donating groups like methoxy (B1213986) on an aryl substituent both yield products with high enantioselectivity. researchgate.net

Organocatalysis: Organocatalysis offers a complementary, metal-free approach. For example, the enantioselective synthesis of morpholines containing a quaternary stereocenter at the 2-position has been achieved through an asymmetric halocyclization protocol. rsc.org This method utilizes a cinchona alkaloid-derived phthalazine (B143731) as the catalyst to produce chlorinated 2,2-disubstituted morpholines from alkenol substrates in excellent yields and enantioselectivities under mild conditions. rsc.org Other organocatalytic methods, such as intramolecular aza-Michael additions, have been employed to construct the stereocenter during the cyclization process. semanticscholar.org

Table 1: Transition-Metal Catalyzed Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines researchgate.net
Substrate Substituent (R)Catalyst SystemYield (%)Enantiomeric Excess (ee %)
PhenylSKP-Rh Complex>9992
4-FluorophenylSKP-Rh Complex>9992
4-(Trifluoromethyl)phenylSKP-Rh Complex>9994
4-MethoxyphenylSKP-Rh Complex>9994
2-NaphthylSKP-Rh Complex>9999
CyclohexylSKP-Rh Complex>9999

Application of Chiral Pool and Auxiliary-Based Strategies in Morpholine Derivatization

Chiral Pool Synthesis: The chiral pool provides a reliable source of enantiopure starting materials for constructing complex molecules. Readily available and inexpensive natural products like amino acids or diols can be used to impart stereochemistry into the final morpholine structure. thieme-connect.com For example, enantiopure functionalized morpholine fragments can be synthesized from starting materials such as Boc-protected serine or 1,2-propanediol. thieme-connect.com This strategy ensures that the inherent stereochemistry of the starting material is transferred to the target molecule.

Chiral Auxiliary-Based Strategies: Chiral auxiliaries are molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed. A practical application of this is the synthesis of chiral morpholin-2-ones using pseudoephedrine as a chiral auxiliary. nih.gov The reaction between arylglyoxals and pseudoephedrine, catalyzed by a Brønsted acid, provides morpholinone products with high yield and selectivity. nih.gov The morpholine ring can then be further modified, and the auxiliary cleaved to yield the desired enantiopure product. This method offers a powerful way to control stereochemistry, particularly when a suitable catalytic asymmetric reaction has not yet been developed.

Design and Implementation of Convergent and Divergent Synthetic Routes to Complex Morpholine Architectures

The efficient construction of complex molecules and libraries of related compounds for drug discovery relies on strategic synthetic planning, often employing convergent or divergent approaches.

Divergent Synthesis: A divergent strategy begins with a common intermediate that can be elaborated into a variety of structurally distinct products. This approach is highly valuable for creating a library of analogs for structure-activity relationship studies. A notable example involves the use of morpholine hemiaminals as key intermediates. nih.gov These hemiaminals, formed from the ring opening of a 2-tosyl-1,2-oxazetidine followed by cyclization, can undergo a range of diastereoselective transformations. nih.gov By applying different reaction conditions, the hemiaminal can be converted into various highly decorated and conformationally rigid morpholines, including reduced, cyanated, and allylated derivatives. nih.gov Some of these transformations proceed in a diastereoconvergent manner, where different diastereomers of the starting material yield the same final product diastereomer, likely proceeding through a common, more stable iminium intermediate. nih.gov

Convergent Synthesis: A convergent synthesis involves the independent synthesis of different fragments of a target molecule, which are then combined in the final stages. This approach is often more efficient for building complex architectures than a linear synthesis. In the context of morpholine synthesis, this could involve preparing an enantiopure amino alcohol fragment (via chiral pool or asymmetric catalysis) and a separate side-chain fragment, followed by their coupling and subsequent cyclization to form the final morpholine ring. The use of pre-formed, enantiopure morpholine building blocks, as derived from chiral pool materials, is an example of a strategy that facilitates a convergent approach to more complex targets. thieme-connect.com

Table 2: Divergent Elaboration of a Morpholine Hemiaminal Intermediate nih.gov
Reaction TypeReagentsProduct TypeStereoselectivity
ReductionEt3SiH, BF3·Et2O3-H-morpholineDiastereoselective
CyanationTMSCN3-cyano-morpholineDiastereoselective (trans)
Wittig ReactionPhosphonium ylideAlkene-substituted morpholineDiastereoselective
Hosomi-Sakurai ReactionAllyl-TMS, Lewis Acid3-allyl-morpholineModerately Diastereoselective

Computational and Theoretical Chemistry of 2 2 Methoxyethoxy Methyl Morpholine

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure Determination

Quantum chemical calculations are a cornerstone of modern chemical research, offering profound insights into molecular structure and properties. For a flexible molecule like 2-[(2-methoxyethoxy)methyl]morpholine, which contains a morpholine (B109124) ring and a flexible ether side chain, these calculations would be indispensable for understanding its three-dimensional structure and electronic characteristics.

High-Level Energy Minimization and Conformational Landscape Mapping

The first step in a computational analysis would involve a thorough exploration of the molecule's conformational landscape. Due to the rotational freedom around several single bonds, this compound can exist in numerous spatial arrangements, or conformers. High-level energy minimization, using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be employed to identify the most stable conformers.

A systematic conformational search would reveal the potential energy surface of the molecule, mapping out the energy of different conformers and the barriers to interconversion between them. The results would identify the global minimum (the most stable conformer) and other low-energy local minima that could be significantly populated at room temperature. This information is critical as the conformation of a molecule often dictates its physical properties and biological or chemical activity.

Hypothetical Energy Minimization Data for this compound Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
A (Global Minimum)B3LYP/6-311+G(d,p)0.00C-O-C-C = 178.5, O-C-C-N = 65.2
BB3LYP/6-311+G(d,p)1.25C-O-C-C = -68.9, O-C-C-N = 175.8
CB3LYP/6-311+G(d,p)2.40C-O-C-C = 60.1, O-C-C-N = -70.3

This table is a hypothetical representation of what computational results would look like and is intended for illustrative purposes only, as specific experimental or computational data for this molecule is not available in the reviewed literature.

Detailed Analysis of Electron Density Distribution and Frontier Molecular Orbitals

Once the key conformers are identified, quantum chemical calculations can elucidate their electronic structure. Analysis of the electron density distribution would reveal the molecule's polarity and identify regions that are electron-rich or electron-deficient. This is often visualized through electrostatic potential (ESP) maps, which are crucial for predicting non-covalent interactions.

Furthermore, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability, while a small gap indicates higher reactivity.

Hypothetical Frontier Molecular Orbital Data for the Global Minimum Conformer

Molecular OrbitalEnergy (eV)Description
LUMO1.50Primarily localized on the C-O bonds of the side chain and the N-C bonds of the morpholine ring.
HOMO-6.85Primarily localized on the nitrogen and oxygen atoms of the morpholine ring.
HOMO-LUMO Gap8.35Suggests high kinetic stability.

This table is a hypothetical representation of what computational results would look like and is intended for illustrative purposes only, as specific experimental or computational data for this molecule is not available in the reviewed literature.

Theoretical Modeling of Reaction Mechanisms and Transition State Structures

Computational chemistry provides powerful tools to model the step-by-step process of chemical reactions, offering insights that are often difficult to obtain experimentally.

Prediction of Energy Barriers and Elucidation of Reaction Kinetics

For any proposed reaction involving this compound, theoretical modeling can map out the entire reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to products. The energy difference between the reactants and the transition state is the activation energy or energy barrier. By calculating these barriers, chemists can predict the feasibility and rate of a reaction. A high energy barrier implies a slow reaction, while a low barrier suggests a faster process.

Influence of Solvent Effects on Reaction Pathways via Implicit and Explicit Solvation Models

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and rates. Computational models can account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvation models involve including a number of individual solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. Applying these models would be crucial for obtaining realistic predictions of the reactivity of this compound in different media.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions

While quantum mechanics is excellent for understanding static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time.

For this compound, an MD simulation could reveal how the molecule flexes and changes its conformation in a solution over nanoseconds or microseconds. It would also provide detailed information on its interactions with solvent molecules or other solutes, such as the formation and lifetime of hydrogen bonds. This dynamic picture is essential for understanding how the molecule behaves in a realistic chemical or biological environment.

Investigation of Rotational Barriers and Conformational Dynamics of Flexible Side Chains.

The flexible (2-methoxyethoxy)methyl side chain attached to the morpholine ring of this compound introduces a significant degree of conformational complexity. A comprehensive understanding of the molecule's behavior necessitates a detailed investigation into the rotational energy barriers and the dynamics of its various conformers. While specific experimental or computational studies on this compound are not available in the current literature, the methodologies for such an investigation are well-established in computational chemistry.

A theoretical study would typically commence with the identification of all unique conformers through a systematic conformational search. This can be achieved using molecular mechanics force fields, which allow for an efficient exploration of the potential energy surface. Subsequent quantum mechanical calculations, employing methods such as Density Functional Theory (DFT), would be used to optimize the geometry of each identified conformer and to calculate their relative energies with high accuracy.

The rotational barriers between different conformations are determined by mapping the potential energy surface as a function of the dihedral angles of the flexible side chain. By systematically rotating the bonds of interest and calculating the energy at each step, a potential energy profile can be generated. The peaks of this profile correspond to the transition states, and their energy difference with the adjacent minima (the stable conformers) provides the rotational energy barrier. For a molecule with multiple rotatable bonds like this compound, this can be a computationally intensive task, often requiring sophisticated search algorithms and considerable computational resources.

Simulation of Intermolecular Interactions and Aggregation Phenomena in Solution.

The amphiphilic nature of this compound, with its polar morpholine ring and more flexible, ether-containing side chain, suggests the possibility of interesting intermolecular interactions and potential aggregation in solution. Computational simulations, particularly molecular dynamics, are powerful tools to explore these phenomena at a molecular level.

In the absence of specific studies on this compound, a typical computational approach would involve placing a number of this compound molecules in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms in the system would be described by a force field. By simulating the system's evolution over time, one can observe how the molecules interact with each other and with the solvent.

Analysis of these simulations can reveal the preferred modes of intermolecular association. For instance, do the morpholine rings tend to interact with each other? Does the flexible side chain play a role in mediating these interactions? Do the molecules form dimers, trimers, or larger aggregates? The formation of micelles or other supramolecular structures could also be investigated, particularly in aqueous solutions, where the hydrophobic and hydrophilic parts of the molecule may drive self-assembly. tau.ac.ildoaj.orgnih.gov

The strength and nature of these intermolecular interactions can be quantified by calculating radial distribution functions, which describe the probability of finding one molecule at a certain distance from another. Furthermore, the simulations can provide insights into the thermodynamics of aggregation by calculating the free energy changes associated with the formation of aggregates. Understanding these phenomena is critical for predicting the behavior of the compound in various applications, from materials science to medicinal chemistry. e3s-conferences.org

Development of Structure-Property Relationships from a Computational Perspective.

Developing structure-property relationships from a computational perspective involves correlating the computed molecular and electronic properties of this compound with its macroscopic behavior. While no specific quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) studies have been published for this particular compound, the computational methodologies to establish such relationships are well-developed. acs.orgnih.gov

A computational study would begin by calculating a variety of molecular descriptors for this compound. These descriptors can be categorized into several groups:

Constitutional descriptors: These are based on the molecular formula and connectivity, such as molecular weight and atom counts.

Topological descriptors: These describe the branching and shape of the molecule.

Geometrical descriptors: These are derived from the 3D structure of the molecule, such as molecular surface area and volume.

Quantum-chemical descriptors: These are calculated from the electronic structure of the molecule and include properties like dipole moment, polarizability, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Once a set of descriptors is calculated, they can be used to build a mathematical model that relates them to a specific property of interest. This property could be a physical property, such as boiling point or solubility, or a biological activity, if the compound is being investigated for pharmaceutical applications. The development of such a model typically involves statistical methods like multiple linear regression, partial least squares, or machine learning algorithms.

For this compound, such a computational approach could be used to predict its solubility in different solvents, its potential as a corrosion inhibitor, or its interaction with biological targets. e3s-conferences.orgmdpi.com The insights gained from these structure-property relationships can guide the design of new molecules with improved properties for specific applications.

Advanced Applications of 2 2 Methoxyethoxy Methyl Morpholine in Academic Organic Synthesis

Integration as a Building Block in the Construction of Complex Organic Architectures

The structural attributes of 2-[(2-methoxyethoxy)methyl]morpholine, particularly its inherent chirality and the presence of multiple heteroatoms, position it as a strategic building block in the assembly of intricate organic molecules. Synthetic chemists have leveraged these features to introduce the morpholine (B109124) motif into larger, more complex structures with a high degree of stereochemical control.

Enantiopure Introduction of Chiral Morpholine Scaffolds into Target Molecules

The enantiopure form of this compound serves as a critical starting material for the introduction of chiral morpholine scaffolds into target molecules. The asymmetric center at the C-2 position of the morpholine ring allows for the diastereoselective elaboration of the molecule, enabling the synthesis of complex structures with defined stereochemistry. Methodologies such as asymmetric hydrogenation of dehydromorpholines, catalyzed by rhodium complexes with chiral bisphosphine ligands, have been developed to produce a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). These enantiomerically enriched morpholines are valuable intermediates in the synthesis of bioactive compounds. The inherent chirality of this compound can direct the stereochemical outcome of subsequent reactions, making it a powerful tool for asymmetric synthesis.

Utilization as a Precursor for Novel Polycyclic and Heterocyclic Systems

The reactivity of the morpholine ring and the functionality of the side chain in this compound make it a versatile precursor for the synthesis of novel polycyclic and heterocyclic systems. The nitrogen and oxygen atoms within the morpholine ring can participate in various cyclization reactions, leading to the formation of fused or bridged ring systems. For instance, intramolecular cyclization strategies can be employed to construct bicyclic structures where the morpholine ring is fused to another carbocyclic or heterocyclic ring.

Furthermore, the side chain can be chemically modified to introduce reactive functional groups that can undergo subsequent transformations to build additional heterocyclic rings. This approach has been utilized in the synthesis of complex natural products and their analogues, where the morpholine unit serves as a core scaffold upon which further structural complexity is built.

Exploitation of the (2-Methoxyethoxy)methyl Group as a Versatile Synthetic Handle

The (2-methoxyethoxy)methyl (MEM) group in this compound is not merely a passive substituent but rather a versatile synthetic handle that can be strategically exploited in multi-step synthetic sequences.

Evaluation of its Role as a Masked Functionality or Protecting Group

The MEM group is well-established as a robust protecting group for alcohols and other functional groups. In the context of this compound, it can serve to mask a hydroxyl group, which can be unveiled at a later stage of the synthesis. This protecting group is stable to a wide range of reaction conditions, including strongly basic and organometallic reagents, yet can be cleaved under specific, often mild, acidic conditions. This orthogonality allows for selective deprotection in the presence of other acid-labile protecting groups, providing a strategic advantage in the synthesis of polyfunctional molecules.

The following table summarizes the stability of the MEM group under various conditions:

Reagent/ConditionStability of MEM Group
Strong Bases (e.g., n-BuLi, LDA)Stable
Grignard ReagentsStable
Reducing Agents (e.g., LiAlH4, NaBH4)Stable
Mild Acids (e.g., PPTS)Labile
Lewis Acids (e.g., TiCl4, ZnBr2)Labile

Development of Synthetic Equivalents and Strategic Derivatization Pathways

The (2-methoxyethoxy)methyl group can also be viewed as a synthetic equivalent of other functional groups. For example, upon cleavage, the resulting primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a gateway to a wide array of further chemical transformations. This allows for the strategic introduction of various functionalities at a late stage in a synthetic sequence.

Derivatization of the morpholine nitrogen, in concert with manipulations of the MEM-protected side chain, opens up numerous synthetic pathways. N-acylation, N-alkylation, and N-arylation reactions can be performed to introduce diverse substituents on the morpholine ring, further expanding the molecular diversity that can be accessed from this building block.

Design and Development of Catalysts and Ligands Incorporating the Morpholine Structure

The chiral nature and the presence of coordinating heteroatoms in this compound make it an attractive scaffold for the design of novel chiral ligands and catalysts for asymmetric synthesis. The morpholine nitrogen and the ether oxygens can act as coordination sites for metal centers, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.

By modifying the substituents on the morpholine ring and the side chain, the steric and electronic properties of the resulting ligands can be fine-tuned to optimize their performance in specific catalytic reactions. For example, the incorporation of phosphine (B1218219) groups or other coordinating moieties onto the morpholine backbone can lead to the development of new classes of chiral ligands for transition-metal-catalyzed reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The rigid and well-defined conformation of the morpholine ring can impart a high degree of stereochemical control in these catalytic processes.

Investigations into the Organocatalytic Potential of Morpholine Derivatives.

There is no specific academic research detailing the investigation of This compound as an organocatalyst. Research in organocatalysis often focuses on chiral morpholine derivatives to induce stereoselectivity in chemical reactions. The efficacy of morpholine-based organocatalysts is influenced by the substituents on the morpholine ring, which can affect their steric and electronic properties, and ultimately their catalytic activity and selectivity. For a compound like this compound to be investigated for its organocatalytic potential, researchers would typically modify its structure to incorporate features known to facilitate catalytic cycles, such as primary or secondary amine functionalities for enamine or iminium ion catalysis, or acidic/basic sites for other modes of activation. Without such dedicated studies, any discussion of its organocatalytic potential remains speculative.

Synthesis and Application of Metal-Ligand Complexes Featuring Morpholine Backbones.

No published studies were found describing the synthesis or application of metal-ligand complexes specifically featuring This compound as a ligand. The synthesis of metal-ligand complexes with morpholine derivatives is a broad area of research, with applications in catalysis and materials science. In these complexes, the nitrogen and/or oxygen atoms of the morpholine ring can coordinate to a metal center. The substituents on the morpholine ring play a crucial role in determining the coordination properties of the ligand and the resulting complex's stability, solubility, and catalytic activity. For This compound , the ether functionalities in the side chain could potentially offer additional coordination sites, making it a multidentate ligand. However, without experimental evidence from the scientific literature, the synthesis and characterization of such complexes have not been reported.

Emerging Synthetic Strategies and Methodologies Utilizing Morpholine-Based Reagents.

There are no specific emerging synthetic strategies or methodologies in academic organic synthesis that report the use of This compound as a key reagent. The development of new synthetic methods often involves the use of novel reagents that can offer unique reactivity or selectivity. While new methods for the synthesis of morpholine derivatives themselves are an active area of research, the application of a specific, functionalized morpholine like this compound in broader synthetic strategies has not been documented. The utility of a reagent in emerging synthetic methodologies would be predicated on its ability to participate in or promote novel chemical transformations, a role that has not been established for this particular compound in the available academic literature.

Future Research Directions and Perspectives in the Chemistry of 2 2 Methoxyethoxy Methyl Morpholine

Pioneering Novel Synthetic Pathways for the Compound

Future research will likely focus on developing efficient and stereoselective synthetic routes to 2-[(2-methoxyethoxy)methyl]morpholine. Current methodologies for synthesizing 2-substituted morpholines can be adapted and optimized for this specific target.

One promising avenue is the asymmetric hydrogenation of corresponding dehydromorpholine precursors. This technique has proven effective for a variety of 2-substituted chiral morpholines, achieving high yields and excellent enantioselectivities. researchgate.netrsc.orgrsc.orgnih.gov The development of a suitable dehydromorpholine precursor to this compound would be a critical first step.

Another area ripe for exploration is the use of palladium-catalyzed carboamination reactions. This strategy has been successfully employed for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.govnih.gov Adapting this methodology could provide a modular and stereocontrolled route to this compound by selecting appropriate starting materials.

Furthermore, leveraging multicomponent reactions offers a pathway to construct the morpholine (B109124) ring in a single step from simple, readily available starting materials. This approach allows for the introduction of diversity at multiple positions on the morpholine scaffold.

Synthetic StrategyPotential Starting MaterialsKey Advantages
Asymmetric HydrogenationSubstituted dehydromorpholineHigh enantioselectivity, high yield
Palladium-Catalyzed CarboaminationEnantiopure amino alcoholsStereocontrolled, modular
Multicomponent ReactionsSimple aldehydes, amines, etc.One-pot synthesis, diversity-oriented

Advancing Mechanistic Understanding of its Unique Reactivity

The reactivity of the morpholine ring is influenced by the interplay of the amine and ether functionalities. The presence of the 2-[(2-methoxyethoxy)methyl] substituent introduces additional complexity and potential for unique reactivity that warrants detailed mechanistic investigation.

Future studies could employ computational and experimental methods to understand the conformational preferences of this compound and how they influence its reactivity. The ether side chain may engage in intramolecular hydrogen bonding or chelation with metal catalysts, thereby directing the stereochemical outcome of reactions at the nitrogen or other positions on the ring.

Deuterium labeling experiments, similar to those used to elucidate the mechanism of asymmetric hydrogenation of other morpholines, could provide valuable insights into reaction pathways. researchgate.net Understanding these mechanistic details is crucial for designing more efficient and selective transformations involving this compound.

Exploring Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future research on this compound should prioritize the development of sustainable synthetic methods.

A significant advancement in the green synthesis of morpholines involves the use of ethylene (B1197577) sulfate (B86663) as a reagent for the selective monoalkylation of 1,2-amino alcohols. chemrxiv.orgchemrxiv.orgnih.gov This one or two-step, redox-neutral protocol utilizes inexpensive and less hazardous reagents, offering an environmentally benign alternative to traditional methods. chemrxiv.orgchemrxiv.orgnih.gov Applying this strategy to an appropriate amino alcohol precursor would be a key goal for the sustainable synthesis of this compound.

Other green approaches to explore include:

Catalysis: Utilizing recyclable and non-toxic catalysts.

Alternative Solvents: Employing water or bio-based solvents to minimize the use of volatile organic compounds.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Expanding its Foundational Utility in Diverse Academic Organic Synthesis Endeavors

While its direct applications are yet to be widely reported, the structural features of this compound suggest several potential uses in academic organic synthesis.

As a chiral building block, enantiomerically pure this compound could serve as a valuable starting material for the synthesis of more complex molecules, including natural products and pharmaceutical agents. The morpholine unit is a common motif in bioactive compounds, and the 2-substituent offers a handle for further functionalization. e3s-conferences.orge3s-conferences.org

The compound could also be explored as a chiral auxiliary or ligand in asymmetric synthesis. The nitrogen and oxygen atoms of the morpholine ring, along with the ether oxygen in the side chain, provide multiple coordination sites for metal catalysts. This could enable high levels of stereocontrol in a variety of chemical transformations. The development of morpholine-based chiral ligands has been an active area of research, and this compound could offer unique advantages in this context.

Potential ApplicationRationale
Chiral Building BlockPrecursor for complex molecule synthesis
Chiral AuxiliaryTemporary incorporation to control stereochemistry
Chiral LigandCoordination with metal catalysts for asymmetric reactions

Q & A

Q. What are the optimal synthetic routes for 2-[(2-methoxyethoxy)methyl]morpholine, and how can reaction conditions be standardized for reproducibility?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or etherification reactions. For example, reacting morpholine with 2-(2-methoxyethoxy)methyl halides (e.g., chloride or bromide) under inert conditions (N₂ atmosphere) at 60–80°C for 12–24 hours yields the target compound. Catalysts like K₂CO₃ or NaH in anhydrous THF or DMF improve efficiency . To standardize conditions, monitor reaction progress via TLC or GC-MS, and optimize solvent purity (<0.01% H₂O) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Key signals include δ 3.4–3.7 ppm (morpholine ring protons), δ 3.5 ppm (methoxy group), and δ 3.6–3.8 ppm (ethylene glycol ether protons). Integration ratios should align with the molecular formula (e.g., 4:2:4 for morpholine, methoxy, and ether groups, respectively).
  • FT-IR : Peaks at ~1110 cm⁻¹ (C-O-C stretching in ethers) and ~2800–2900 cm⁻¹ (C-H stretching in CH₂/CH₃ groups) confirm functional groups . Cross-reference spectral data with NIST Chemistry WebBook entries for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.
  • Conduct reactions in a fume hood due to potential volatile byproducts.
  • Store waste in labeled, airtight containers and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How does this compound perform as a ligand or intermediate in cross-coupling reactions, and what mechanistic insights support its utility?

Methodological Answer: The compound’s morpholine ring and ether side chain act as electron-rich ligands in transition-metal catalysis (e.g., Pd-catalyzed Suzuki couplings). Computational studies (DFT) suggest the methoxyethoxy group enhances solubility in polar aprotic solvents, stabilizing intermediates during catalytic cycles . Experimental validation involves comparing reaction yields with/without the ligand and analyzing turnover frequency (TOF) via kinetic profiling.

Q. What contradictions exist in reported physicochemical properties (e.g., logP, solubility) of this compound, and how can they be resolved?

Methodological Answer: Discrepancies in logP values (e.g., predicted vs. experimental) arise from solvent polarity and measurement techniques (shake-flask vs. HPLC). To resolve:

  • Standardize logP determination using the OECD 117 shake-flask method in octanol/water.
  • Validate solubility via dynamic light scattering (DLS) in buffered aqueous systems (pH 2–12) . Cross-check with PubChem data under controlled conditions .

Q. What electrochemical applications does this compound enable, particularly in ionic liquid electrolytes?

Methodological Answer: The compound’s ether-rich structure facilitates ion dissociation in Mg²⁺/Li⁺ electrolytes. In ionic liquids (e.g., paired with bis(trifluoromethylsulfonyl)imide anions), it enhances ionic conductivity (σ > 2 mS/cm at 25°C) and reduces interfacial resistance in Mg batteries. Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are critical for evaluating stability windows (-0.5 to 3.5 V vs. Mg/Mg²⁺) .

Q. How can researchers assess the environmental fate and biodegradation pathways of this compound?

Methodological Answer:

  • Use OECD 301F respirometry to measure biodegradation in activated sludge.
  • Analyze metabolites via LC-MS/MS; expect cleavage of ether bonds to form morpholine and methoxyethanol derivatives.
  • Model environmental persistence using EPI Suite™, prioritizing hydrolysis half-life (t₁/₂ > 60 days suggests moderate persistence) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectral data (e.g., ¹³C NMR shifts) across different studies?

Methodological Answer:

  • Verify solvent effects: CDCl₃ vs. DMSO-d₶ can shift peaks by 1–3 ppm.
  • Recalibrate instruments using certified reference standards (e.g., tetramethylsilane).
  • Compare with high-resolution data from NIST or PubChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.